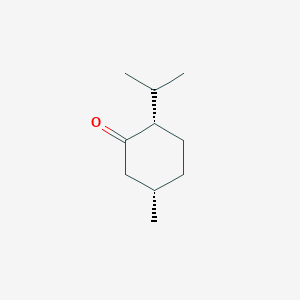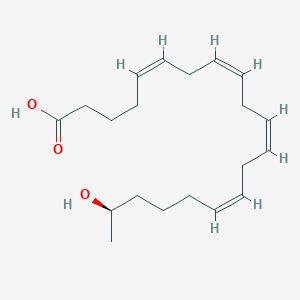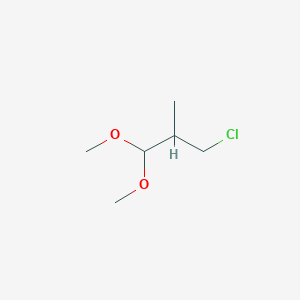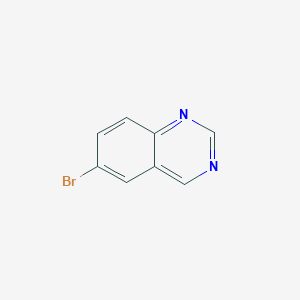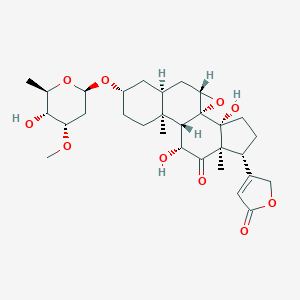
7,8beta-Epoxysinogenin 3alpha-(D-methylglycoside)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Epoxysinogenin 3-methylglycosides is a complex organic compound with the molecular formula C30H42O10 and a molecular weight of 562.65 g/mol It is a derivative of sinogenin, a steroidal sapogenin, and features an epoxy group at the 7,8 position and a methylglycoside moiety at the 3 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Epoxysinogenin 3-methylglycosides typically involves multiple steps, starting from sinogeninThe reaction conditions often involve the use of strong oxidizing agents for the formation of the epoxy group and glycosylation reagents for the attachment of the methylglycoside moiety .
Industrial Production Methods
Industrial production methods for 7,8-Epoxysinogenin 3-methylglycosides are not well-documented in the literature. it is likely that large-scale synthesis would follow similar steps as the laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
7,8-Epoxysinogenin 3-methylglycosides can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The epoxy group can be reduced to form diols.
Substitution: The methylglycoside moiety can be substituted with other glycosides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Glycosylation reagents such as trichloroacetimidate derivatives.
Major Products Formed
Oxidation: Formation of additional hydroxyl or carbonyl groups.
Reduction: Formation of diols from the epoxy group.
Substitution: Formation of various glycoside derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Mecanismo De Acción
The mechanism of action of 7,8-Epoxysinogenin 3-methylglycosides is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The epoxy group and the methylglycoside moiety may play crucial roles in its biological activity by interacting with enzymes and receptors involved in various cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Sinogenin: The parent compound of 7,8-Epoxysinogenin 3-methylglycosides.
Epoxysinogenin: A derivative with an epoxy group but without the methylglycoside moiety.
Methylglycoside derivatives: Compounds with similar glycoside moieties but different core structures.
Uniqueness
7,8-Epoxysinogenin 3-methylglycosides is unique due to the presence of both the epoxy group and the methylglycoside moiety.
Propiedades
Número CAS |
118004-72-1 |
|---|---|
Fórmula molecular |
C30H42O10 |
Peso molecular |
562.6 g/mol |
Nombre IUPAC |
(1R,3S,5S,7S,10S,11S,12R,14R,15R,18R)-12,18-dihydroxy-7-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,14-dimethyl-15-(5-oxo-2H-furan-3-yl)-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-13-one |
InChI |
InChI=1S/C30H42O10/c1-14-23(32)19(36-4)12-22(38-14)39-17-5-7-27(2)16(10-17)11-20-30(40-20)25(27)24(33)26(34)28(3)18(6-8-29(28,30)35)15-9-21(31)37-13-15/h9,14,16-20,22-25,32-33,35H,5-8,10-13H2,1-4H3/t14-,16+,17+,18-,19+,20+,22+,23-,24-,25-,27+,28+,29-,30+/m1/s1 |
Clave InChI |
HGZQTHMHTBGLMG-HEVFXZARSA-N |
SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CC4C5(C3C(C(=O)C6(C5(CCC6C7=CC(=O)OC7)O)C)O)O4)C)OC)O |
SMILES isomérico |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)C[C@H]4[C@@]5([C@@H]3[C@H](C(=O)[C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)O)O4)C)OC)O |
SMILES canónico |
CC1C(C(CC(O1)OC2CCC3(C(C2)CC4C5(C3C(C(=O)C6(C5(CCC6C7=CC(=O)OC7)O)C)O)O4)C)OC)O |
Sinónimos |
7,8-epoxysinogenin 3-methylglycosides 7,8-ESMG 7,8beta-epoxysinogenin 3alpha-(D-methylglycoside) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


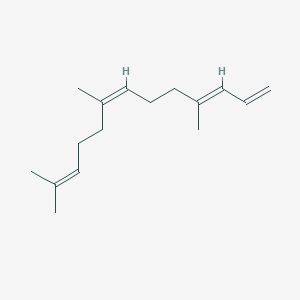
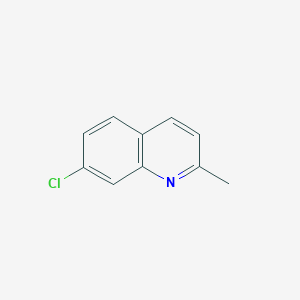
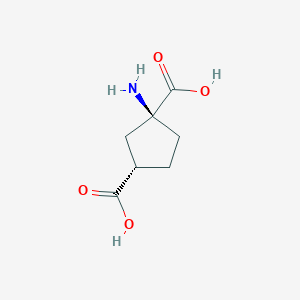
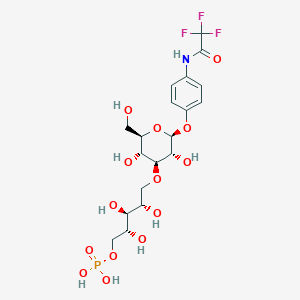
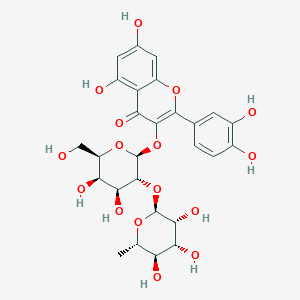
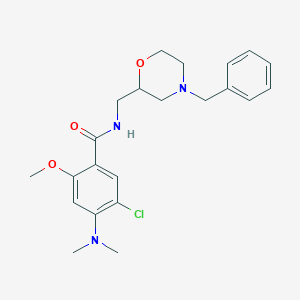
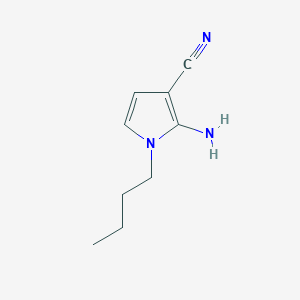
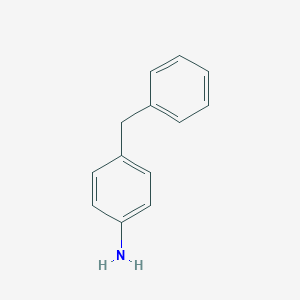
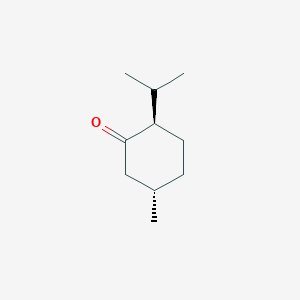
![(2S)-4-amino-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-4-oxobutanoic acid](/img/structure/B49632.png)
